
3-Iodo-4-(trifluoromethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-4-(trifluoromethoxy)aniline is a chemical compound with the CAS Number: 1365969-58-9 . It has a molecular weight of 303.02 and its IUPAC name is 3-iodo-4-(trifluoromethoxy)aniline . It is a solid substance stored at 4°C, protected from light .
Molecular Structure Analysis
The InChI code for 3-Iodo-4-(trifluoromethoxy)aniline is1S/C7H5F3INO/c8-7(9,10)13-6-2-1-4(12)3-5(6)11/h1-3H,12H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
3-Iodo-4-(trifluoromethoxy)aniline is a solid substance . It is stored at 4°C, protected from light .Wissenschaftliche Forschungsanwendungen
Conformational Studies
A study focused on the conformation of η6-(4-(trifluoromethoxy)aniline)tricarbonylchromium, revealing that in the solid state, the trifluoromethoxy group is nearly perpendicular to the arene ring and the amino group is eclipsed by a chromium carbonyl bond. This conformation is also found in solution, indicating structural stability (Rose-munch et al., 1994).
Functionalization and Synthesis
Research on trifluoromethoxy-substituted anilines, including 3-Iodo-4-(trifluoromethoxy)aniline, demonstrates their ability to undergo hydrogen/lithium permutation ("metalation") with optional site selectivity. This is key for the structural elaboration of such compounds (Leroux, Castagnetti, & Schlosser, 2003).
Synthesis Protocols
A protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives, including 3-Iodo-4-(trifluoromethoxy)aniline, has been reported. This protocol is significant for the facile synthesis of compounds with desired pharmacological and biological properties (Feng & Ngai, 2016).
Liquid Crystals and Materials Science
Studies have synthesized new derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including trifluoromethoxy derivatives. These exhibit stable smectic B and A phases, contributing to the field of liquid crystals and materials science (Miyajima et al., 1995).
Crystal Structure Analysis
A comparative study of the crystal structures of various 4-substituted anilines, including iodo derivatives, was conducted. This study sheds light on the role of different substituents in crystal structures, contributing to our understanding of molecular interactions (Dey et al., 2003).
Synthesis of Agrochemical Intermediates
An improved synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline, a significant agrochemical intermediate derived from 4-trifluoromethoxy aniline, was described. This highlights its industrial relevance (Zhi-yuan, 2011).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Zukünftige Richtungen
While specific future directions for 3-Iodo-4-(trifluoromethoxy)aniline are not mentioned in the search results, it’s worth noting that there has been an enormous increase in the use of fluorine-containing compounds for medicinal applications . This suggests potential future research and development in this area.
Eigenschaften
IUPAC Name |
3-iodo-4-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3INO/c8-7(9,10)13-6-2-1-4(12)3-5(6)11/h1-3H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKATTYNFWRWDDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)I)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-4-(trifluoromethoxy)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

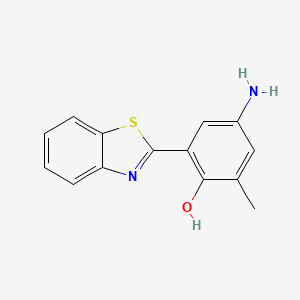
![Acetamide, N-[4-[[[4-(aminosulfonyl)phenyl]amino]sulfonyl]phenyl]-](/img/no-structure.png)
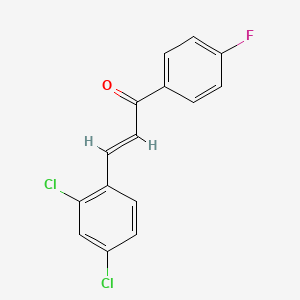
![N-(2,4-dichlorophenyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B2445179.png)
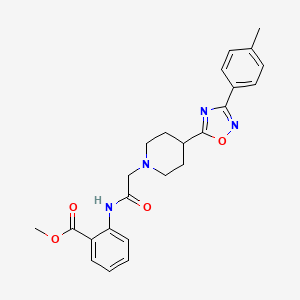
![N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2445183.png)
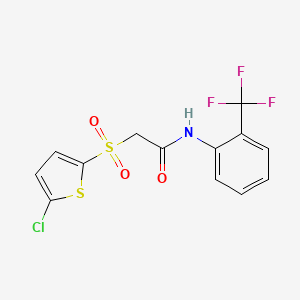
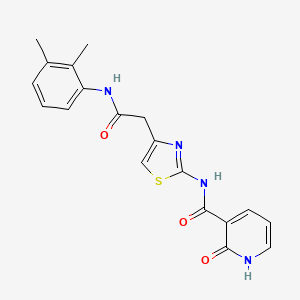
![2-(3-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2445190.png)
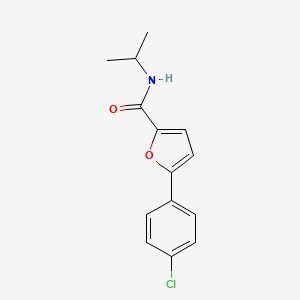
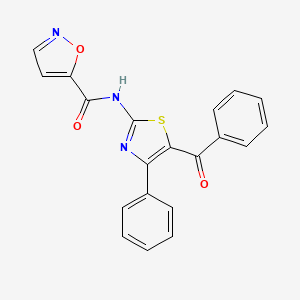
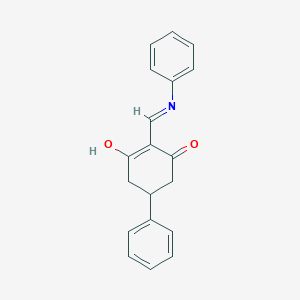
![3-(4-Fluorophenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2445194.png)
![N-(2,3-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2445195.png)